molecular formula C14H7F9O3S B14006218 Naphthalen-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate CAS No. 42096-34-4

Naphthalen-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate

Cat. No.: B14006218
CAS No.: 42096-34-4
M. Wt: 426.26 g/mol
InChI Key: KMMOTZOITJADNG-UHFFFAOYSA-N
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Description

Naphthalen-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate is a chemical compound that features a naphthalene ring bonded to a nonafluorobutane sulfonate group. This compound is notable for its unique combination of aromatic and perfluorinated alkyl groups, which impart distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate typically involves the reaction of naphthalene derivatives with nonafluorobutanesulfonyl fluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride group. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods

On an industrial scale, the production of nonafluorobutanesulfonyl fluoride, a key precursor, is achieved through the electrochemical fluorination of sulfolane. This process involves the anodic fluorination of sulfolane in the presence of hydrogen fluoride .

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium alkoxides or amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are employed.

Major Products

    Nucleophilic Substitution: Products include various sulfonate esters and sulfonamides.

    Electrophilic Aromatic Substitution: Products include nitro-naphthalenes and sulfonated naphthalenes.

Scientific Research Applications

Naphthalen-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Naphthalen-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a strong electron-withdrawing group, which enhances the electrophilicity of the compound, making it reactive towards nucleophiles. This property is exploited in various synthetic applications .

Comparison with Similar Compounds

Properties

CAS No.

42096-34-4

Molecular Formula

C14H7F9O3S

Molecular Weight

426.26 g/mol

IUPAC Name

naphthalen-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate

InChI

InChI=1S/C14H7F9O3S/c15-11(16,13(19,20)21)12(17,18)14(22,23)27(24,25)26-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H

InChI Key

KMMOTZOITJADNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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